2-Methyl-5-nitroaniline

Description

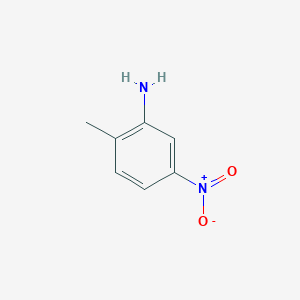

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBIJCMXAIKKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51085-52-0 (mono-hydrochloride), 59850-14-5 (Sulfate) | |

| Record name | 5-Nitro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020959 | |

| Record name | C.I. Azoic Diazo Component 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-o-toluidine is a bright yellow powder. (NTP, 1992), Dry Powder, Yellow crystals; [ACGIH] | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in acetone, benzene, ether, ethanol, chloroform, In water, 1 g/100 mL at 19 °C | |

| Record name | SID24825557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.365 deg 15 C/deg 4 C | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000975 [mmHg] | |

| Record name | 5-Nitro-2-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

5-Nitro-ortho-toluidine is available commercially with a purity of 99% ... . | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic prisms | |

CAS No. |

99-55-8 | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433MYH2DWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

219 to 225 °F (NTP, 1992), 105.5 °C | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitroaniline (CAS 99-55-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitroaniline (CAS No. 99-55-8), a pivotal chemical intermediate. Also known as 5-Nitro-o-toluidine and Fast Scarlet G Base, this compound is of significant historical and contemporary importance in the synthesis of azo dyes and pigments.[1][2] Furthermore, it serves as a critical building block in the development of pharmaceuticals and agrochemicals.[1][3] This document collates its physicochemical characteristics, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and applications in drug development.

Physicochemical and Spectroscopic Properties

This compound is a yellow to orange-brown crystalline solid with a faint aromatic odor.[1] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, acetone, and chloroform.[1][4][5] The compound is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 99-55-8 | [1][6] |

| Molecular Formula | C₇H₈N₂O₂ | [1][7] |

| Molecular Weight | 152.15 g/mol | [1][7] |

| Appearance | Yellow to orange-brown crystalline powder | [1][4] |

| Melting Point | 103-106 °C | [1][6] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | Limited/Insoluble | [1][5][8] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | [1][4] |

| Density | 1.365 g/cm³ at 15 °C | [8] |

| Flash Point | 153.0 ± 22.3 °C | [8] |

| Vapor Pressure | 9.8 x 10⁻⁴ mm Hg at 25 °C (estimated) | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | References |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | [1][9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃) | [1][9] |

| Infrared (IR) | The spectrum displays characteristic peaks for N-H stretching, aromatic C-H stretching, and NO₂ stretching. | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 152 | [1] |

Experimental Protocols

Synthesis of this compound from o-Toluidine

The most prevalent method for the synthesis of this compound is the selective nitration of o-toluidine.[1][4] The amino group of o-toluidine is a strong activating group and an ortho-, para-director. However, under acidic conditions, it is protonated to form the anilinium ion, which acts as a meta-directing group. The methyl group is a weak activating ortho-, para-director. Careful temperature control is crucial to achieve the desired substitution pattern.[10]

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer and a cooling bath, add concentrated sulfuric acid. Cool the acid to below 10 °C.[11]

-

Addition of Starting Material: Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10 °C. This results in the formation of the o-toluidinium salt.[11]

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel over approximately 2 hours, keeping the temperature below 10 °C.[9][11]

-

Work-up: Once the addition is complete, pour the reaction mixture onto ice.[11]

-

Neutralization and Precipitation: Basify the acidic solution with a sodium hydroxide solution until this compound precipitates as a solid.[11]

-

Isolation and Purification: Collect the orange precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from ethanol.[10][11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound and its impurities.[7]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)[1][11]

-

Mobile Phase B: Acetonitrile[11]

-

Gradient: A suitable gradient can be developed, for instance, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: 30 °C[7]

-

Detection: UV at 254 nm[7]

-

Injection Volume: 10 µL[7]

-

Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Further dilutions can be made as needed.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the identification and quantification of volatile impurities.[7]

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C[7]

-

-

Injector Temperature: 250 °C[7]

-

Transfer Line Temperature: 280 °C[7]

-

Ion Source Temperature: 230 °C[7]

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[7]

-

Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone. Inject 1 µL into the GC-MS system.[7]

Biological Activity and Signaling Pathways

The biological activity of this compound and other nitroaromatic compounds is often linked to the bioreduction of the nitro group.[11] While specific signaling pathways for this compound are not extensively detailed in the literature, a general mechanism of metabolic activation is proposed.[11] This compound is also a known metabolite of 2,4-dinitrotoluene.[5][11]

Intracellular nitroreductase enzymes can reduce the nitro group, forming reactive intermediates.[11] These intermediates have the potential to interact with cellular macromolecules like DNA and proteins, which can lead to cytotoxic effects.[11] This mechanism is an area of interest for developing targeted therapeutics, such as anticancer and antimicrobial agents.[8] Genetic toxicity studies have shown generally positive results in reverse-mutation assays.[5][12]

Applications in Drug Development and Industry

This compound is a versatile intermediate with several key applications:

-

Azo Dyes and Pigments: Its primary use is as a diazo component in the manufacturing of azo dyes and pigments, creating a range of red, orange, and yellow colorants.[1][2]

-

Pharmaceutical Synthesis: It is an important intermediate in the synthesis of pharmaceuticals.[3][13] Notably, it is a starting material in some synthetic routes for the anticancer drug Imatinib.[13][14]

-

Agrochemicals: The compound also serves as a building block in the synthesis of certain agrochemicals.[1]

-

Analytical Standard: It is used as an analytical reference standard for the quantification of the analyte in various samples, including environmental monitoring.[15][16]

Logical Workflow: Synthesis of Imatinib Intermediate

One of the documented synthetic pathways for the anticancer drug Imatinib utilizes this compound as a key starting material. The general workflow involves the formation of a guanidine derivative, followed by cyclization to form a pyrimidine ring, and subsequent reduction of the nitro group.

Safety and Handling

This compound is classified as a toxic and hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[10][14][17] It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[14][17]

Precautionary Measures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14]

-

Use personal protective equipment, including gloves, protective clothing, and eye/face protection.[14]

-

Work in a well-ventilated area or use only outdoors.[14]

-

Wash hands and any exposed skin thoroughly after handling.[14]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][17]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[14]

-

Avoid release to the environment.[17]

In case of exposure, immediate medical attention is required.[14] For spills, sweep up and shovel into suitable containers for disposal, avoiding dust generation.[14] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[14]

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. This compound | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ackerleylab.com [ackerleylab.com]

- 8. epa.gov [epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijnrd.org [ijnrd.org]

- 13. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 15. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. repository.gatech.edu [repository.gatech.edu]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of 2-Methyl-5-nitroaniline (CAS No. 99-55-8). Also known as 5-Nitro-o-toluidine, this compound is a critical intermediate in the synthesis of various azo dyes and pigments.[1][2] This document details its core physical and chemical properties, provides established experimental protocols for its synthesis and characterization, and includes visualizations of key chemical processes. All quantitative data is presented in structured tables for clarity and ease of comparison, and all methodologies are detailed to ensure reproducibility.

Physicochemical Properties

This compound is a yellow to orange-brown crystalline solid with a faint aromatic odor.[2][3] It is stable under normal conditions but is sensitive to moisture and light.[4][5] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][6]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₂ | [7][8] |

| Molecular Weight | 152.15 g/mol | [4][8][9] |

| Appearance | Yellow to orange-brown crystalline powder/solid | [2][3][10] |

| Melting Point | 101 - 109 °C | [7] |

| 105 - 108 °C | [4] | |

| 103 - 106 °C | [5][9] | |

| Boiling Point | 329.4 °C | [7] |

| 305 °C | [11] | |

| Density | 1.33 g/cm³ | [11] |

| Flash Point | 153 °C | [7] |

| Decomposition Temp. | ≈ 150 °C | [7] |

Solubility and Partition Coefficient

The solubility of this compound is a key parameter for its use in synthesis and purification processes. It exhibits limited solubility in water but is more soluble in various organic solvents.[2][3]

| Property | Value | References |

| Water Solubility | Insoluble (<0.1 g/100 mL at 19 °C) | [4][5] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, and ether | [2][3][11][12] |

| pKa (conjugate acid) | 2.34 | [12] |

| LogP (log Kow) | 1.87 | [12] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy Type | Data | References |

| ¹H NMR (in CDCl₃) | δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | [8][13] |

| ¹³C NMR (in CDCl₃) | δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃) | [8][13] |

| IR (KBr disc / nujol mull) | Spectra available from various sources. | [14][15][16][17] |

| Mass Spec. (GC-MS) | Molecular ion peak at m/z 152 | [8][12] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Nitration

The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of 2-methylaniline (o-toluidine) using a mixed acid reagent.[1][2] Under the strong acidic conditions, the amino group is protonated, directing the incoming nitro group primarily to the meta-position.[1]

Materials and Reagents:

-

2-Methylaniline (o-Toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Sodium Hydroxide (NaOH)

-

Ice and Distilled Water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice/salt bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of the Amine Salt: In a three-neck round-bottom flask, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.[1]

-

Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C.[1]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[2]

-

Nitration Reaction: Slowly add the cold nitrating mixture to the amine salt solution using a dropping funnel over a period of 2 hours. It is critical to maintain the reaction temperature at -10 °C throughout the addition to minimize byproduct formation.[1][2]

-

Isolation: After the addition is complete, pour the reaction mixture onto crushed ice.[2]

-

Carefully neutralize the acidic solution with a 40% sodium hydroxide solution until an orange or yellow precipitate of this compound forms.[2][3]

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acid and inorganic salts.[1][2] The product can be further purified by recrystallization from ethanol.[2][3]

Caption: Workflow for the synthesis of this compound.

Protocol for Melting Point Determination

The melting point is a crucial physical property for identifying a compound and assessing its purity. A sharp melting point range typically indicates a pure substance.[18]

Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry. If necessary, gently grind the crystals into a fine powder.[19]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[18]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 1-2 mm high.[18][19]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[19]

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (approx. 105 °C).[19]

-

Then, adjust the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).[20]

-

-

The melting point is reported as the range T1 - T2.

Protocol for Solubility Determination (Isothermal Equilibrium Method)

This method determines the saturation solubility of a compound in a specific solvent at a constant temperature.

Equipment:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent (e.g., ethanol).[21] The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the excess solid settle. For complete separation, centrifuge the vial.[22]

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid residue.

-

Dilute the aliquot quantitatively with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated method, such as HPLC-UV, to determine the concentration of this compound.[23]

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Core Application: Azo Dye Synthesis

This compound is a primary intermediate, often referred to as a "Fast Base" (e.g., Fast Scarlet G Base), in the production of azo dyes and pigments.[24][25] The synthesis involves two main stages: diazotization followed by azo coupling.[24]

-

Diazotization: The primary amino group (-NH₂) of this compound is converted into a reactive diazonium salt using nitrous acid (generated in-situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C).[24]

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component (e.g., an activated aromatic compound like 2-Naphthol) to form the final, brightly colored azo dye.[24]

Caption: General workflow for Azo Dye synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[7][11] It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[7][11]

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust. Do not handle until all safety precautions have been read and understood.[6][7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][26] Keep away from heat, light, and incompatible materials.[5][6]

-

First Aid: In case of contact with skin, wash off immediately with soap and plenty of water.[6] If inhaled, remove to fresh air.[6] If swallowed, rinse mouth and call a poison center or doctor immediately.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 99-55-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 99-55-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound(99-55-8) 1H NMR [m.chemicalbook.com]

- 15. This compound(99-55-8) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Benzenamine, 2-methyl-5-nitro- [webbook.nist.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pennwest.edu [pennwest.edu]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. This compound | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]

- 26. 5.imimg.com [5.imimg.com]

Spectroscopic Profile of 2-Methyl-5-nitroaniline: A Technical Guide

Introduction

2-Methyl-5-nitroaniline, also identified as 5-nitro-o-toluidine, is a significant chemical intermediate, primarily utilized in the synthesis of azo dyes and pigments.[1][2] Its molecular structure and purity are critical for these applications, necessitating thorough analytical characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this spectral data are also presented to aid researchers, scientists, and professionals in drug development and materials science in their analytical workflows.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency (MHz) |

| 7.79 | d | 2.5 | Ar-H | DMSO-d₆ | 400 |

| 7.56 | dd | 8.2, 2.4 | Ar-H | DMSO-d₆ | 400 |

| 7.52 | dd | 8.1 | Ar-H | CDCl₃ | 400 |

| 7.25 | d | 8.1 | Ar-H | DMSO-d₆ | 400 |

| 3.71 | br | - | -NH₂ | CDCl₃ | 400 |

| 2.22 | s | - | -CH₃ | CDCl₃ | 400 |

| 2.16 | s | - | -CH₃ | DMSO-d₆ | 400 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency (MHz) |

| 147.46 | Ar-C | CDCl₃ | 100 |

| 145.46 | Ar-C | CDCl₃ | 100 |

| 130.82 | Ar-C | CDCl₃ | 100 |

| 129.61 | Ar-C | CDCl₃ | 100 |

| 113.35 | Ar-C | CDCl₃ | 100 |

| 108.86 | Ar-C | CDCl₃ | 100 |

| 17.68 | -CH₃ | CDCl₃ | 100 |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Method |

| 152 | Molecular Ion [M]⁺ | GC-MS |

| 106 | Fragment Ion | GC-MS |

| 153.067 | [M+H]⁺ | LC-MS |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400 - 3300 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| 1550 - 1490 | NO₂ asymmetric stretching |

| 1355 - 1315 | NO₂ symmetric stretching |

Note: The IR data represents typical absorption ranges for the functional groups present in this compound.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A small quantity (typically 5-10 mg) of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Data is acquired on a Fourier transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances, and a relaxation delay to allow for full magnetization recovery between pulses.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals (for ¹H NMR) to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[6] A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[7][8]

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded.[9] This allows for the subtraction of signals from atmospheric water and carbon dioxide, as well as any absorbance from the sample matrix.

-

The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.[7][8]

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate a final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column. The separated components then enter the ion source of the mass spectrometer.[10]

-

In the ion source, the sample molecules are ionized, typically by Electron Impact (EI), where they are bombarded with a high-energy electron beam. This process forms a molecular ion (the parent ion) and various fragment ions.[10][11]

-

-

Mass Analysis: The generated ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10][11]

-

Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.

-

Data Representation: The results are presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[10] Other peaks in the spectrum represent the masses of fragment ions, which can be used to deduce the structure of the molecule.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 99-55-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

In-Depth Technical Guide on the Toxicology of 2-Methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Methyl-5-nitroaniline (CAS No. 99-55-8), also known as 5-nitro-o-toluidine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document details the acute, genetic, and chronic toxicity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Executive Summary

This compound is an aromatic amine used as an intermediate in the synthesis of azo dyes.[1] Toxicological data indicate that this compound is genotoxic and carcinogenic in animal models. It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans," and as a Group C carcinogen by the U.S. Environmental Protection Agency (EPA), indicating "possible human carcinogen" based on limited animal evidence.[1][2] The primary toxic effects are associated with its metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA and proteins.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Test Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 574 mg/kg | [PPRTV, 2010] |

Table 2: Carcinogenicity

| Test Species | Strain | Route of Administration | Dosing Regimen | Findings | Reference |

| Mouse | B6C3F1 | Oral (in feed) | 0.12% or 0.23% for 78 weeks | Hepatocellular carcinomas in both sexes | [NCI, 1978][3] |

| Rat | Fischer 344 | Oral (in feed) | 0.005% or 0.01% for 78 weeks | Not carcinogenic | [NCI, 1978][3] |

Table 3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98, TA100 | With and without S9 | Positive | [PPRTV, 2010] |

| Syrian Hamster Embryo (SHE) Cell Transformation Assay | Syrian Hamster Embryo Cells | Not specified | Positive | [PPRTV, 2010] |

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below.

Acute Oral Toxicity Study in Rats (General Protocol)

A standardized acute oral toxicity study is conducted to determine the median lethal dose (LD50) of a substance.

Test Animals: Young adult rats of a single strain are used.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound is administered by gavage in a suitable vehicle.

-

A range of doses is used to establish a dose-response relationship.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

A full necropsy is performed on all animals at the end of the study.

Carcinogenicity Bioassay in Mice (NCI-CG-TR-107)

This study was conducted to evaluate the carcinogenic potential of this compound (referred to as 5-nitro-o-toluidine in the report) when administered in the diet to B6C3F1 mice.[3]

Test Animals: B6C3F1 mice, 50 of each sex per group.[3]

Procedure:

-

This compound was mixed into the standard animal feed at two concentrations: 0.12% (low dose) and 0.23% (high dose).[3]

-

Control groups received the same diet without the test substance.[3]

-

The mice were administered the treated feed for 78 weeks.[3]

-

Following the administration period, the animals were observed for an additional 20 weeks.[3]

-

Animals were monitored daily for clinical signs of toxicity. Body weights were recorded regularly.

-

A complete histopathological examination was performed on all animals.[3]

Ames Test (Bacterial Reverse Mutation Assay - General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

Procedure:

-

The test chemical is dissolved in a suitable solvent.

-

The chemical is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Syrian Hamster Embryo (SHE) Cell Transformation Assay (General Protocol)

The SHE assay is a cell-based test to evaluate the carcinogenic potential of a chemical by assessing its ability to induce morphological transformation in primary mammalian cells.

Test System: Primary Syrian hamster embryo cells.

Procedure:

-

SHE cells are exposed to various concentrations of the test substance for a defined period.

-

After exposure, the cells are washed and cultured for several days to allow for colony formation.

-

The colonies are then fixed, stained, and examined microscopically for morphological changes indicative of transformation.

-

An increase in the frequency of transformed colonies compared to the control suggests carcinogenic potential.

Signaling Pathways and Mechanism of Toxicity

The specific cellular signaling pathways directly disrupted by this compound are not well-defined in the scientific literature.[4] However, the available evidence strongly suggests that its toxicity, particularly its genotoxicity and carcinogenicity, is mediated through its metabolic activation to reactive intermediates.[4]

The proposed metabolic activation pathway involves the reduction of the nitro group (-NO2) to a nitroso (-NO) and then to a hydroxylamino (-NHOH) group.[4] This reduction can be catalyzed by various enzymes, including nitroreductases present in the liver and intestinal microflora.[4] The resulting N-hydroxyamino metabolite is a reactive electrophile that can form covalent adducts with nucleophilic sites in cellular macromolecules, including DNA and proteins like hemoglobin.[2] The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis.

Caption: Proposed metabolic activation pathway for this compound.

Experimental Workflows

The following diagram illustrates the general workflow for a carcinogenicity bioassay, such as the one conducted by the National Cancer Institute for this compound.

Caption: General workflow for a carcinogenicity bioassay.

Conclusion

The toxicological data for this compound indicate that it is a genotoxic and carcinogenic compound in animal studies. The mechanism of toxicity is believed to involve metabolic activation to reactive intermediates that can damage cellular macromolecules. This in-depth technical guide provides a summary of the available quantitative data, outlines the experimental protocols used in key toxicological assessments, and visualizes the proposed mechanism of toxicity and experimental workflows. This information is critical for researchers and professionals in the fields of toxicology, drug development, and chemical safety to conduct informed risk assessments and guide further research.

References

The Environmental Fate of 2-Methyl-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitroaniline (CAS No. 99-55-8), also known as 5-nitro-o-toluidine, is a significant industrial chemical primarily utilized in the synthesis of azo dyes and pigments. It is also recognized as a metabolite of the explosive 2,4-dinitrotoluene.[1][2][3][4] Its introduction into the environment, whether through industrial effluent or as a degradation product, necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation, and persistence of this compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These properties influence its partitioning between environmental compartments such as water, soil, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Yellow to orange-brown crystalline solid | [4] |

| Melting Point | 104 - 107 °C | [5] |

| Water Solubility | Low; Insoluble in water | [5][6] |

| log Kow (Octanol-Water Partition Coefficient) | 1.87 | [7] |

| Vapor Pressure | 9.8 x 10⁻⁴ mm Hg (estimated) | [7] |

| Henry's Law Constant | 8.3 x 10⁻⁹ atm-m³/mol (estimated) | [7] |

Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and partitioning into different environmental matrices.

Mobility and Partitioning

The mobility of this compound in the environment is relatively low. Its low water solubility and moderate octanol-water partition coefficient suggest a tendency to adsorb to organic matter in soil and sediment.

-

Soil and Sediment: The soil organic carbon-water partitioning coefficient (Koc) for this compound has been reported to be between 690 and 810.[7] Based on this, the compound is expected to have low mobility in soil.[7] This indicates a propensity for this compound to remain in the soil matrix rather than leaching into groundwater.

-

Volatility: With a low estimated Henry's Law constant, this compound is expected to be essentially nonvolatile from water surfaces.[7] Volatilization from moist and dry soil surfaces is also not anticipated to be a significant fate process.[7]

-

Bioaccumulation: The potential for bioaccumulation in aquatic organisms is considered low. The estimated bioconcentration factor (BCF) is 5.5, which suggests that the compound is unlikely to accumulate to significant levels in the tissues of aquatic organisms.[7]

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photodegradation, are generally not considered to be significant for this compound under typical environmental conditions.

-

Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under environmental conditions.[7] Therefore, hydrolysis is not an important environmental fate process.[7]

-

Photodegradation: The compound does not absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight in the aqueous phase.[7] In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 1.4 days.[7]

Biodegradation

Biodegradation is a key process in the environmental attenuation of this compound. While not readily biodegradable, it can be degraded by microbial communities in soil and activated sludge.

-

Aerobic Biodegradation: Studies have shown that this compound can be completely degraded in activated sludge over a period of 104 days.[7] The degradation pathway for nitroaromatic compounds often involves the reduction of the nitro group to a hydroxylamino or amino group, followed by ring cleavage.[8] For this compound, identified degradation products include 2,4-diaminotoluene, 4-nitrotoluene, and 6-nitroindazole.[7] The initial steps in the aerobic degradation of similar nitroanilines often involve monooxygenase or dioxygenase enzymes.[9][10]

-

Anaerobic Biodegradation: Under anaerobic conditions, the initial step in the degradation of nitroaromatic compounds is typically the reduction of the nitro group.[8] While specific studies on the anaerobic biodegradation of this compound are limited, it is plausible that it would undergo reduction to the corresponding amine.

Ecotoxicity

This compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][11][12]

| Endpoint | Species | Value | Source |

| LC₅₀ (96h) | Pimephales promelas (Fathead minnow) | 34 mg/L | [7] |

| EC₅₀ (48h) | Daphnia magna (Water flea) | 22.5 mg/L | [7] |

| EC₅₀ (96h) | Pseudokirchneriella subcapitata (Green algae) | 101.5 µM | [7] |

Experimental Protocols

Soil Sorption/Desorption (OECD 106)

The soil sorption and desorption of this compound can be determined using a batch equilibrium method as outlined in OECD Guideline 106.

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Methodology:

-

Soil Preparation: A set of well-characterized soils with varying organic carbon content, pH, and texture are selected, air-dried, and sieved.

-

Test Solution Preparation: A stock solution of this compound in a suitable solvent is prepared. Test solutions of known concentrations are made by diluting the stock solution in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are then agitated in the dark at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated. The Koc is determined by normalizing the Kd value to the organic carbon content of the soil.

Caption: Workflow for Soil Sorption/Desorption Study (OECD 106).

Ready Biodegradability (OECD 301)

The ready biodegradability of this compound can be assessed using one of the methods described in OECD Guideline 301. The CO₂ evolution test (OECD 301B) is a common choice.

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Methodology:

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test Setup: The test substance is added to a mineral medium inoculated with the activated sludge in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. The CO₂ produced from the mineralization of the test substance is trapped in a potassium hydroxide solution.

-

Analysis: The amount of CO₂ produced is measured at regular intervals by titrating the potassium hydroxide solution or by using an inorganic carbon analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test.

Caption: Workflow for Ready Biodegradability Test (OECD 301B).

Proposed Biodegradation Pathway

Based on the identified metabolites and general knowledge of nitroaromatic biodegradation, a plausible aerobic degradation pathway for this compound is proposed below. The initial steps likely involve either the reduction of the nitro group or enzymatic attack on the aromatic ring.

Caption: Proposed Aerobic Biodegradation Pathway for this compound.

Conclusion

This compound exhibits low mobility and low bioaccumulation potential in the environment. Its persistence is primarily governed by microbial degradation, as abiotic processes like hydrolysis and direct photolysis are not significant. While it is not readily biodegradable, it can be completely mineralized by adapted microbial communities over extended periods. The compound is classified as harmful to aquatic life, and its release into the environment should be minimized. Further research is warranted to fully elucidate the biodegradation pathways and kinetics under various environmental conditions to refine environmental risk assessments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 10. 2-甲基-5-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitroaniline from o-Toluidine

Introduction

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine, is a significant chemical intermediate in the synthesis of various organic compounds, particularly azo dyes and pigments.[1][2] Its molecular structure, featuring a nitro group meta to the amino group and para to the methyl group, makes it a versatile precursor for a range of chemical transformations. This document provides detailed protocols for the synthesis of this compound from o-toluidine, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Two primary synthetic routes are detailed: direct nitration of o-toluidine and a method involving the protection of the amino group via acetylation prior to nitration. The choice of method can influence yield and purity, and these factors are discussed herein.

Data Presentation

| Parameter | Protocol 1: Direct Nitration | Protocol 2: Acetylation-Nitration-Hydrolysis |

| Starting Material | o-Toluidine | o-Toluidine |

| Key Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid | Acetic Anhydride, Glacial Acetic Acid, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Sodium Hydroxide |

| Reaction Temperature | -10°C to 10°C[1][2] | Acetylation: Reflux; Nitration: 0-10°C; Hydrolysis: Reflux |

| Reaction Time | Approximately 2 hours for nitrating agent addition[3] | Varies for each step |

| Reported Yield | ~90%[2][3] | Not specified, but can improve regioselectivity[4] |

| Purity | High purity achievable after recrystallization[2] | Can be high; may reduce isomeric byproducts[4] |

| Key Advantages | Fewer steps, high yield | Potentially higher purity by minimizing isomeric byproducts[4] |

| Key Disadvantages | Formation of isomeric byproducts is possible[2][4] | More steps involved |

Experimental Protocols

Protocol 1: Direct Nitration of o-Toluidine

This protocol outlines the direct nitration of o-toluidine using a mixture of concentrated nitric and sulfuric acids.[1] The amino group of o-toluidine is protonated in the strong acidic medium, which directs the electrophilic substitution of the nitro group primarily to the meta-position relative to the amino group.[1]

Materials and Reagents:

-

o-Toluidine (2-methylaniline)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of the Amine Salt Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid.

-

Cool the flask to -10°C using an ice-salt bath.[1]

-

Slowly add 500 mg (4.19 mmol) of o-toluidine to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.[1] This step forms the o-toluidinium sulfate salt.

-

-

Preparation of the Nitrating Mixture:

-

In a separate beaker, carefully add 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid.

-

Cool this mixture in an ice bath.

-

-

Nitration:

-

Isolation of the Product:

-

After the addition is complete, pour the reaction mixture onto crushed ice.[1]

-

Carefully neutralize the solution with a sodium hydroxide solution until a precipitate forms.

-

Collect the orange precipitate of this compound by filtration using a Büchner funnel.[3]

-

Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.[1]

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Dry the purified yellow crystalline solid in a desiccator or a vacuum oven at a low temperature.[1]

-

Protocol 2: Synthesis via Acetylation, Nitration, and Hydrolysis

This method involves protecting the highly activating amino group as an acetamide to better control the regioselectivity of the nitration reaction.[4][5]

Step 1: Acetylation of o-Toluidine

-

In a flask, add o-toluidine to glacial acetic acid and acetic anhydride.[5]

-

Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.

-

Filter the solid, wash it with water, and dry.

Step 2: Nitration of N-acetyl-o-toluidine

-

Suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the suspension while maintaining a low temperature (0-10°C).

-

After the addition is complete, pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash it thoroughly with cold water, and dry.

Step 3: Hydrolysis of Nitro-N-acetyl-o-toluidine

-

Reflux the nitrated intermediate with an aqueous solution of sulfuric acid.[5]

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound product.

-

Filter the product, wash it with water, and dry.

Mandatory Visualization

References

Laboratory Scale Synthesis of 2-Methyl-5-nitroaniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine, is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, most notably azo dyes and pigments.[1][2][3] This document provides a comprehensive guide to the laboratory-scale synthesis of this compound via the electrophilic nitration of 2-methylaniline (o-toluidine) using a mixed-acid methodology.[1] The protocol herein details the necessary reagents, equipment, and procedural steps, including reaction setup, temperature control, product isolation, and purification. Additionally, this note presents quantitative data in a structured format and includes a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction

Aromatic amines, such as this compound, are fundamental building blocks in organic synthesis. The introduction of a nitro group onto the aromatic ring of o-toluidine is a classic example of an electrophilic aromatic substitution reaction. In the presence of a strong acid like sulfuric acid, the amino group of o-toluidine is protonated, becoming a meta-director. This directs the incoming nitro group to the position meta to the amino group and para to the methyl group, yielding the desired this compound isomer.[1] Careful control of the reaction temperature is crucial to minimize the formation of unwanted isomers.[1] This compound serves as a precursor for the generation of diazonium salts, which are subsequently used in azo coupling reactions to produce a wide array of colorants.[2]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of o-toluidine.[1][4]

Materials and Reagents

-

2-Methylaniline (o-Toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice/salt bath

-

Beakers

-

Büchner funnel and filtration flask

-

pH paper or pH meter

Procedure

-

Preparation of the Amine Salt Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid.

-

Cool the flask in an ice/salt bath to -10 °C.[1]

-

Slowly and carefully add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid.[1][4] It is important to maintain the temperature below 10 °C during this addition to form the o-toluidinium sulfate salt.[1]

-

-

Preparation of the Nitrating Mixture:

-

In a separate beaker, cautiously prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid.

-

Cool this mixture in an ice bath before use.

-

-

Nitration Reaction:

-

Isolation of the Product:

-

After the addition is complete, pour the reaction mixture into a beaker containing crushed ice.[1]

-

Basify the mixture with a sodium hydroxide solution until it is alkaline.[4] An orange precipitate of this compound will form.[1]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

-

Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.[1]

-

-

Purification and Drying:

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield a yellow crystalline solid.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methylaniline (o-Toluidine) | 500 mg (4.19 mmol) | [1][4] |

| Concentrated Sulfuric Acid (for salt formation) | 3.9 mL | [1] |

| Concentrated Nitric Acid (in nitrating mix) | 0.9 mL | [4] |

| Concentrated Sulfuric Acid (in nitrating mix) | 0.9 mL | [4] |

| Reaction Conditions | ||

| Temperature for Salt Formation | < 10 °C | [1] |

| Nitration Temperature | -10 °C | [1] |

| Duration of Nitrating Mixture Addition | 2 hours | [4] |

| Reported Yield | ~90% | [4] |

Experimental Workflow

References

Application Notes and Protocols: 2-Methyl-5-nitroaniline in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or by its trade name Fast Scarlet G Base, is a versatile chemical intermediate with significant industrial applications.[1] Primarily, it serves as a crucial diazo component in the synthesis of a wide array of azo dyes and pigments, lending to a variety of red, orange, yellow, and brown colorants.[2] Beyond the colorant industry, this compound is a key starting material in the synthesis of pharmaceuticals, most notably in the production of the targeted cancer therapy drug, Imatinib.[3][4] Its utility also extends to the agrochemical sector.[5] This document provides a detailed overview of its principal applications, experimental protocols for key syntheses, and an exploration of its metabolic pathway relevant to drug development and toxicology.

Physicochemical and Spectroscopic Data

This compound is a yellow to orange-brown crystalline solid with a faint aromatic odor.[1] It has limited solubility in water but is more soluble in organic solvents such as ethanol, acetone, and chloroform.[1][6]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |